molecular formula C5H8N4O B13108193 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one CAS No. 33575-17-6

2-Hydrazinyl-5-methylpyrimidin-4(3H)-one

Cat. No.: B13108193
CAS No.: 33575-17-6
M. Wt: 140.14 g/mol
InChI Key: VGYDZMSZARMTMH-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methylpyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrimidine ring substituted with hydrazinyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidin-4(3H)-one.

    Hydrazination: The key step involves the introduction of the hydrazinyl group. This can be achieved by reacting 2-methylpyrimidin-4(3H)-one with hydrazine hydrate under reflux conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the hydrazination reaction efficiently.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxidation typically yields oxo derivatives.

    Reduction Products: Reduction can produce hydrazine derivatives.

    Substitution Products: Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-Hydrazinyl-5-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.

    Materials Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.

    Industrial Applications: The compound finds use in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one involves:

    Molecular Targets: The compound can interact with various biological targets, including enzymes and receptors.

    Pathways Involved: It may modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4-methylpyrimidine: Similar structure but with different substitution patterns.

    5-Hydrazinyl-2-methylpyrimidine: Another isomer with distinct chemical properties.

    2-Hydrazinyl-5-ethylpyrimidin-4(3H)-one: An ethyl-substituted analogue.

Uniqueness

2-Hydrazinyl-5-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

CAS No.

33575-17-6

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2-hydrazinyl-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H8N4O/c1-3-2-7-5(9-6)8-4(3)10/h2H,6H2,1H3,(H2,7,8,9,10)

InChI Key

VGYDZMSZARMTMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)NN

Origin of Product

United States

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